molecular formula C21H23N5O2 B11019514 N-[4-oxo-4-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)butyl]pyrazine-2-carboxamide

N-[4-oxo-4-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)butyl]pyrazine-2-carboxamide

Cat. No.: B11019514
M. Wt: 377.4 g/mol
InChI Key: NKEHTEAGQZQXBO-UHFFFAOYSA-N
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Description

N-[4-oxo-4-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)butyl]pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-oxo-4-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)butyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrazine-2-carboxylic acid derivative with a carbazole-based amine under controlled conditions. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-oxo-4-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)butyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The pyrazine ring allows for electrophilic and nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

Scientific Research Applications

N-[4-oxo-4-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)butyl]pyrazine-2-carboxamide has been explored for its applications in several fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-oxo-4-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)butyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the carbazole and pyrazine moieties in This compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-oxo-4-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)butyl]pyrazine-2-carboxamide

InChI

InChI=1S/C21H23N5O2/c27-19(9-4-10-24-21(28)18-13-22-11-12-23-18)25-17-8-3-6-15-14-5-1-2-7-16(14)26-20(15)17/h1-2,5,7,11-13,17,26H,3-4,6,8-10H2,(H,24,28)(H,25,27)

InChI Key

NKEHTEAGQZQXBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCCNC(=O)C4=NC=CN=C4

Origin of Product

United States

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